Stylopine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

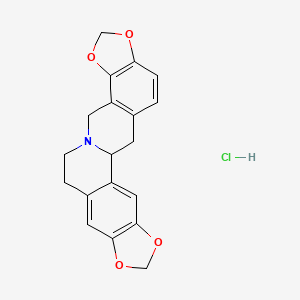

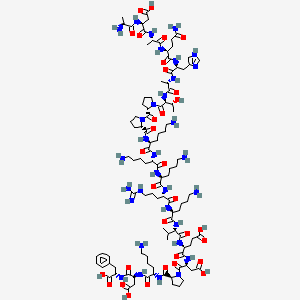

Stylopine hydrochloride, also known as Tetrahydrocoptisine hydrochloride, is an alkaloid compound originally isolated from Corydalis tubers . It exhibits anti-inflammatory and anti-parasitic activities .

Molecular Structure Analysis

The molecular formula of Stylopine hydrochloride is C19H18ClNO4 . It contains methylenedioxy bridge structures . CYP719As could catalyze the methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids, while displaying significant substrate regiospecificity .Chemical Reactions Analysis

Stylopine has been shown to inhibit the VEGF-165 induced VEGFR2 expression in MG-63 cells . It has potential to regulate VEGFR2 and can inhibit osteosarcoma cells .Physical And Chemical Properties Analysis

Stylopine hydrochloride is a powder with a molecular weight of 359.8 . Its CAS number is 96087-21-7 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications

Osteosarcoma Therapy

Stylopine hydrochloride has been identified as a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy . VEGF signals cell survival, cell migration, osteogenesis, cell proliferation, angiogenesis, and vascular permeability by binding to VEGFR-2 . Osteosarcoma, the most common primary bone cancer, majorly affects young adults . Activation of VEGFR-2 signaling is a therapeutic target for osteosarcoma .

Regulation of VEGFR-2 Signaling Pathway

The potency of stylopine in the regulation of the VEGFR-2 signaling pathway has been evaluated . This study aimed to assess its anti-tumor effect on human MG-63 osteosarcoma cells .

Optimization of Stylopine Delivery

Future research on optimizing stylopine delivery can also be done to ensure optimal concentrations at the biological target site and decrease the frequency of high drug dosages, which could elevate the risk of systemic toxicity .

Production of Stylopine

Stylopine-producing P. pastoris (B52 strain) produce (S)-stylopine from (S)-reticuline via three steps catalyzed by berberine bridge enzyme (BBE), cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) .

Safety and Hazards

Mechanism of Action

Target of Action

Stylopine hydrochloride is a protoberberine-type alkaloid that has potential biological activities . It primarily targets Nitric Oxide Synthase (NOS) and Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

Stylopine hydrochloride interacts with its targets (NOS and COX enzymes) to exert its anti-inflammatory and anti-parasitic activities .

Biochemical Pathways

Stylopine hydrochloride affects the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway . VEGFR2 signals cell survival, cell migration, osteogenesis, cell proliferation, angiogenesis, and vascular permeability . By regulating this pathway, Stylopine hydrochloride can exert its anti-tumor effect on human MG-63 osteosarcoma cells .

Pharmacokinetics

In silico studies suggest that stylopine hydrochloride has good bioavailability .

Result of Action

Stylopine hydrochloride has been shown to cause mitochondrial membrane damage, leading to apoptosis (programmed cell death), and inhibit cell migration in MG-63 cells . It also inhibits the expression of VEGFR2 gene, contributing to its anti-cancer activity .

properties

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,6-7,15H,3-5,8-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUQSTMUNWBERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)

![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)

![1,2-Diazaspiro[2.5]oct-1-ene,7-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI)](/img/no-structure.png)